(R)-1-(3,5-ジフルオロフェニル)エタノール

概要

説明

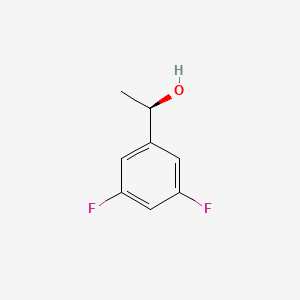

®-1-(3,5-difluorophenyl)ethanol is a chiral compound characterized by the presence of a hydroxyl group attached to an ethyl chain, which is further connected to a 3,5-difluorophenyl ring

科学的研究の応用

®-1-(3,5-difluorophenyl)ethanol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-difluorophenyl)ethanol typically involves the reduction of the corresponding ketone, 3,5-difluoroacetophenone, using chiral catalysts to ensure the production of the desired enantiomer. Commonly used reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), often in the presence of chiral ligands or catalysts to achieve enantioselectivity.

Industrial Production Methods

On an industrial scale, the production of ®-1-(3,5-difluorophenyl)ethanol may involve asymmetric hydrogenation processes using chiral metal catalysts such as rhodium or ruthenium complexes. These methods are preferred for their efficiency and ability to produce large quantities of the compound with high enantiomeric purity.

化学反応の分析

Types of Reactions

®-1-(3,5-difluorophenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,5-difluoroacetophenone.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

Oxidation: 3,5-difluoroacetophenone

Reduction: 3,5-difluorophenylethane

Substitution: Various substituted derivatives depending on the nucleophile used.

作用機序

The mechanism of action of ®-1-(3,5-difluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group and the difluorophenyl ring allows it to form hydrogen bonds and engage in hydrophobic interactions, which can modulate the activity of its targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

- ®-2-amino-2-(3,5-difluorophenyl)ethanol

- 3,5-difluorophenylmethanol

- 3,5-difluorophenylethanol

Uniqueness

®-1-(3,5-difluorophenyl)ethanol is unique due to its specific chiral configuration and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications, making it a valuable compound for research and industrial purposes.

生物活性

(R)-1-(3,5-Difluorophenyl)ethanol, a chiral alcohol with the CAS number 433228-88-7, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluorophenyl moiety, which can influence its pharmacological properties and interactions with biological targets. This article provides a comprehensive overview of the biological activity associated with (R)-1-(3,5-difluorophenyl)ethanol, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(R)-1-(3,5-Difluorophenyl)ethanol is characterized by the following structural formula:

This compound's structure allows for various interactions within biological systems, particularly due to the presence of fluorine atoms, which can enhance lipophilicity and binding affinity to target proteins.

The biological activity of (R)-1-(3,5-difluorophenyl)ethanol is primarily attributed to its role as an inhibitor in various enzymatic pathways. The fluorinated phenyl group can modify the electronic properties of the molecule, potentially enhancing its ability to interact with specific receptors or enzymes.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies on structurally related compounds suggest that (R)-1-(3,5-difluorophenyl)ethanol may exhibit inhibitory effects on enzymes such as:

- HIV-1 Protease : Compounds incorporating difluorophenyl moieties have shown promise as potent inhibitors against HIV-1 protease, suggesting that (R)-1-(3,5-difluorophenyl)ethanol could possess similar activity .

- Cyclooxygenase (COX) : The anti-inflammatory properties of certain fluorinated compounds indicate potential inhibition of COX enzymes, which are critical in the inflammatory response.

Biological Activity and Therapeutic Applications

The biological activity of (R)-1-(3,5-difluorophenyl)ethanol has been explored in various therapeutic contexts:

Antiviral Activity

Inhibitors targeting viral proteases are crucial for antiviral therapy. The structural modifications conferred by the difluorophenyl group can enhance binding affinity and specificity toward viral enzymes. Preliminary studies suggest that (R)-1-(3,5-difluorophenyl)ethanol may contribute to antiviral strategies against HIV and potentially other viruses .

Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity. Research has indicated that (R)-1-(3,5-difluorophenyl)ethanol could have potential applications in treating bacterial infections due to its ability to disrupt bacterial cell functions .

Case Studies and Research Findings

Several studies have investigated the biological activity of (R)-1-(3,5-difluorophenyl)ethanol and related compounds:

特性

IUPAC Name |

(1R)-1-(3,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGDJZYKJPZJAA-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。